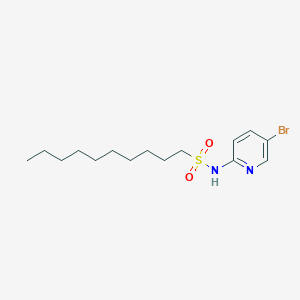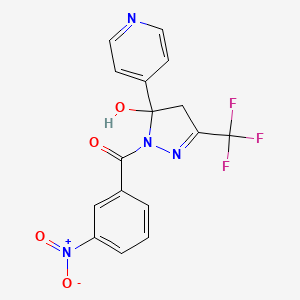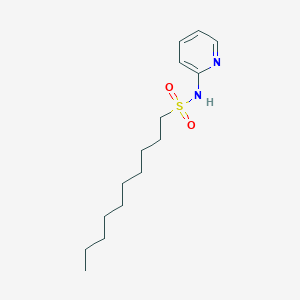
N-(5-bromopyridin-2-yl)decane-1-sulfonamide
Übersicht
Beschreibung
N-(5-bromopyridin-2-yl)decane-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPS, and it is a sulfonamide-based inhibitor of carbonic anhydrases (CAs). CAs are enzymes that catalyze the reversible hydration of carbon dioxide, and they play a crucial role in various physiological processes. The inhibition of CAs has been linked to the treatment of various diseases, including glaucoma, epilepsy, and cancer.
Wirkmechanismus
N-(5-bromopyridin-2-yl)decane-1-sulfonamide inhibits the activity of carbonic anhydrases by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the reversible hydration of carbon dioxide, which ultimately leads to a decrease in the production of bicarbonate ions. The decrease in bicarbonate ions reduces the secretion of aqueous humor in the eye, leading to a decrease in intraocular pressure.
Biochemical and physiological effects:
The inhibition of carbonic anhydrases by N-(5-bromopyridin-2-yl)decane-1-sulfonamide has various biochemical and physiological effects. The compound has been shown to reduce intraocular pressure in glaucoma patients, protect the optic nerve from damage, and reduce the severity of seizures in epilepsy patients. Additionally, N-(5-bromopyridin-2-yl)decane-1-sulfonamide has been shown to have anti-cancer properties by inhibiting the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(5-bromopyridin-2-yl)decane-1-sulfonamide in lab experiments include its specificity and potency as a carbonic anhydrase inhibitor. However, the compound has some limitations, including its relatively low yield during synthesis and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of N-(5-bromopyridin-2-yl)decane-1-sulfonamide. One area of research is the development of more efficient synthesis methods to increase the yield of the compound. Another area of research is the investigation of the compound's potential applications in the treatment of other diseases, such as cancer and epilepsy. Additionally, the development of more potent and selective carbonic anhydrase inhibitors based on N-(5-bromopyridin-2-yl)decane-1-sulfonamide could lead to the development of more effective treatments for glaucoma and other diseases.
Wissenschaftliche Forschungsanwendungen
N-(5-bromopyridin-2-yl)decane-1-sulfonamide has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the treatment of glaucoma. Glaucoma is a group of eye diseases that cause damage to the optic nerve and can lead to blindness. Carbonic anhydrase inhibitors, including N-(5-bromopyridin-2-yl)decane-1-sulfonamide, have been shown to reduce intraocular pressure and protect the optic nerve in glaucoma patients.
Eigenschaften
IUPAC Name |
N-(5-bromopyridin-2-yl)decane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BrN2O2S/c1-2-3-4-5-6-7-8-9-12-21(19,20)18-15-11-10-14(16)13-17-15/h10-11,13H,2-9,12H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXKGBGLPZZZOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCS(=O)(=O)NC1=NC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N'-propane-1,2-diylbis{2-[(4,6-dimethylpyrimidin-2-yl)thio]acetamide}](/img/structure/B4289874.png)
![2-({6-[(2-chloro-6-fluorobenzylidene)amino]-1,3-benzothiazol-2-yl}thio)-N-dibenzo[b,d]furan-3-ylacetamide](/img/structure/B4289878.png)


![4-({[3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetyl}amino)benzoic acid](/img/structure/B4289904.png)
![N-{2-[(4-{[2-(benzylamino)-2-oxoethyl]thio}benzyl)thio]-1,3-benzothiazol-6-yl}-4-(decyloxy)benzamide](/img/structure/B4289911.png)


![2,2'-[sulfonylbis(ethane-2,1-diylthio)]bis(2-methylpropane)](/img/structure/B4289934.png)

![1,8-dichloro-3,4,5,6,9,10-hexamethyltricyclo[6.2.0.0~3,6~]deca-4,9-diene](/img/structure/B4289956.png)
![2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4,6-diphenylnicotinonitrile](/img/structure/B4289964.png)
![2-(2-chloro-5-iodophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4289969.png)
![2-({6-[(9-anthrylmethylene)amino]-1,3-benzothiazol-2-yl}thio)-N-cyclohexylacetamide](/img/structure/B4289972.png)